1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-amino-6-chloro-
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Overview
Description
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-amino-6-chloro- is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-amino-6-chloro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloro-3-pyridinecarboxylic acid hydrazide with formamide, which undergoes cyclization to form the triazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-amino-6-chloro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in a polar solvent like DMF or DMSO.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding N-oxide, while reduction could produce a dihydro derivative. Substitution reactions typically result in the replacement of the chloro group with the nucleophile.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-amino-6-chloro- exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-chloro-: Lacks the amino group, which may affect its biological activity and reactivity.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-amino-:
Uniqueness
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-amino-6-chloro- is unique due to the presence of both amino and chloro substituents, which can significantly impact its reactivity and biological activity
Properties
IUPAC Name |
8-amino-6-chloro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c7-3-1-4(8)5-9-10-6(12)11(5)2-3/h1-2H,8H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDRZNFTVNPNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=O)N2C=C1Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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